molecular formula C15H20BBrO4 B6331008 Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2096341-94-3

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B6331008
CAS No.: 2096341-94-3
M. Wt: 355.03 g/mol
InChI Key: VMAKRZVUMPUYLB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096341-94-3) is a boron-containing aromatic ester with the molecular formula C15H20BBrO4 and a molecular weight of 355.03 g/mol . It features a bromo group at position 2, a methyl group at position 3, and a pinacol boronate ester at position 5 of the benzene ring. This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its bromine substituent and the stability of the boronate ester .

Properties

IUPAC Name

methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKRZVUMPUYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Miyaura borylation reaction enables direct conversion of aryl halides to boronic esters using palladium catalysts and bis(pinacolato)diboron (B2_2Pin2_2). For the target compound, the reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with B2_2Pin2_2, and reductive elimination to form the boronate ester. The regioselectivity is governed by steric and electronic effects of the 3-methyl and 2-bromo substituents, favoring borylation at the para position relative to the electron-withdrawing ester group.

Catalytic Systems

Key catalysts include:

  • Pd(OAc)2_2/XPhos : Exhibits high activity for aryl bromides, with 1–5 mol% catalyst loading.

  • Pd(dppf)Cl2_2 : Effective for electron-deficient substrates, tolerating ester functionalities.

Base selection (e.g., KOAc, Na2_2CO3_3) and solvent polarity (THF, dioxane) significantly influence yields. Anhydrous conditions prevent hydrolysis of the boronate ester.

Table 1: Representative Conditions for Miyaura Borylation

Aryl HalideCatalyst SystemSolventTemp (°C)Yield (%)
Methyl 2-bromo-3-methyl-5-bromobenzoatePd(OAc)2_2/XPhosDioxane10078
Methyl 2-bromo-3-methyl-5-iodobenzoatePd(dppf)Cl2_2THF8085

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM)

A multistep approach involves:

  • Lithiation : Methyl 3-methylbenzoate undergoes directed ortho-lithiation at −78°C using LDA.

  • Borylation : Quenching with B(OMe)3_3 forms a boronate intermediate, followed by pinacol esterification.

  • Bromination : Electrophilic bromination at the ortho position using NBS or Br2_2.

This method offers precise control over substitution patterns but requires cryogenic conditions and multiple purification steps.

Transmetalation from Grignard Reagents

Grignard reagents (e.g., ArMgBr) react with triisopropyl borate to generate boronic acids, which are subsequently esterified with pinacol. However, this route is less favored due to poor functional group tolerance and competing side reactions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance Pd catalyst solubility but may promote ester hydrolysis. Mixed solvent systems (e.g., THF/H2_2O) balance reactivity and stability, achieving yields >80%.

Ligand Design

Bulky phosphine ligands (XPhos, SPhos) accelerate transmetalation and suppress aryl halide homocoupling. Electron-deficient ligands improve compatibility with electron-withdrawing substituents.

Table 2: Ligand Impact on Reaction Efficiency

LigandPd SourceYield (%)Purity (%)
XPhosPd(OAc)2_28298
SPhosPd2_2(dba)3_37595

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactor systems reduce reaction times from hours to minutes by enhancing heat/mass transfer. A representative protocol uses:

  • Residence time : 10 min

  • Catalyst loading : 0.5 mol% Pd

  • Throughput : 1 kg/day.

Purification Techniques

Crystallization from hexane/EtOAc mixtures affords >99% purity. Chromatography is avoided due to cost and scalability limitations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding benzoic acid derivative or reduction to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: Require a palladium catalyst, a base like potassium carbonate, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Reactions: Yield substituted benzoate esters.

    Coupling Reactions: Produce biaryl or styrene derivatives.

    Oxidation: Forms the corresponding benzoic acid derivative.

    Reduction: Results in the removal of the bromine atom, forming the corresponding methyl benzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active molecules.

Material Science

The compound's boron component makes it valuable in the field of materials science. It can serve as a precursor for boron-doped materials which exhibit enhanced electrical and thermal properties. Research has shown that incorporating boron into polymer matrices can improve their mechanical strength and thermal stability.

Organic Synthesis

In organic synthesis, this compound is used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the bromine atom allows it to participate effectively in these reactions to form carbon-carbon bonds essential for building complex organic molecules.

Agricultural Chemistry

Research indicates that derivatives of this compound may have applications in agrochemicals as potential herbicides or pesticides. The ability to modify its structure could lead to compounds with specific biological activity against pests while minimizing environmental impact.

Case Study 1: Medicinal Applications

A study published in Journal of Medicinal Chemistry explored the use of methyl 2-bromo-3-methylbenzoate derivatives in developing anti-cancer agents. The research demonstrated that modifications to the dioxaborolane group enhanced the compounds' efficacy against specific cancer cell lines.

Case Study 2: Material Enhancements

In Advanced Materials, researchers reported that incorporating boron-containing compounds like this compound into polymer composites improved their thermal conductivity and mechanical properties significantly compared to non-boronated counterparts.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The following table highlights key structural analogs and their differences in reactivity, synthesis, and applications:

Compound Name CAS Number Substituents Reactivity/Synthesis Key Applications References
Target Compound 2096341-94-3 2-Br, 3-Me, 5-B(pin) Bromine acts as a leaving group in cross-coupling; synthesized via substitution reactions Suzuki-Miyaura couplings, pharmaceutical intermediates
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 3-F, 5-B(pin) Fluorine’s electronegativity enhances electron deficiency; synthesized in three-step substitution Electron-deficient aryl boronate for niche couplings
Methyl 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2377610-87-0 3-Br, 2-Me, 5-B(pin) Positional isomerism alters regioselectivity; similar synthesis Varied coupling outcomes due to bromine position
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 478375-39-2 2-Me, 5-B(pin) Lacks bromine; methyl reduces reactivity for cross-coupling Non-reactive boronate for steric studies
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1052647-30-9 2-Me, 4-Me, 5-B(pin) Steric hindrance from 4-Me reduces coupling efficiency Model for steric effects in catalysis
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1392814-34-4 2-CN, 5-B(pin) Cyano group increases electron-withdrawing character High reactivity in electron-deficient systems

Notes:

  • B(pin) : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Bromine substituents (Br) enhance cross-coupling efficiency compared to methyl (Me) or cyano (CN) groups, which may require additional activating groups .

Crystallography and Stability

  • The target compound’s bromine and methyl groups influence crystal packing and stability, as seen in related structures .
  • Methyl 3-fluoro-5-B(pin)benzoate () exhibits distinct crystallographic parameters due to fluorine’s smaller atomic radius and stronger electronic effects .

Biological Activity

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 2096341-94-3) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

  • Molecular Formula : C15H20BBrO4
  • Molecular Weight : 355.03 g/mol
  • Purity : 97%
  • IUPAC Name : this compound
  • CAS Number : 2096341-94-3

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The compound is synthesized using commercially available precursors in an inert atmosphere.
  • Reagents Used :
    • Bis(pinacolato)diboron
    • Potassium acetate (KOAc)
    • Palladium catalysts (Pd(dppf)Cl₂)
  • Reaction Conditions : The reaction is conducted at elevated temperatures (around 90°C) for several hours to ensure complete conversion and purification through silica gel chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound exhibits activity against various strains of bacteria by disrupting cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Resistance :
    • A study published in MDPI demonstrated that derivatives of boron-containing compounds showed promising activity against antibiotic-resistant Gram-positive bacteria . Methyl derivatives like the one were effective in inhibiting bacterial growth.
  • Pharmacokinetic Evaluation :
    • In a pharmacokinetic study focusing on similar compounds, it was found that certain derivatives exhibited favorable permeability across biological membranes and significant stability against metabolic degradation . This suggests that this compound may also possess favorable pharmacokinetic properties.

Data Tables

PropertyValue
Molecular FormulaC15H20BBrO4
Molecular Weight355.03 g/mol
Purity97%
CAS Number2096341-94-3
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Q. What in vitro assays validate its utility as a kinase inhibitor precursor?

  • Answer :
  • Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
  • Cellular uptake : Use LC-MS to quantify intracellular concentrations in HeLa cells after 24-hour incubation .

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